molecular formula C11H12N4O B8592178 4-Amino-1-benzyl-5-imidazolecarboxamide

4-Amino-1-benzyl-5-imidazolecarboxamide

Cat. No.: B8592178
M. Wt: 216.24 g/mol
InChI Key: JXMZBRXAVDDAQG-UHFFFAOYSA-N
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Description

4-Amino-1-benzyl-5-imidazolecarboxamide is a high-purity organic compound featuring a benzyl-substituted imidazole core, serving as a key synthetic intermediate in medicinal chemistry and drug discovery research. The imidazole scaffold is a privileged structure in pharmacology, known for its ability to interact with diverse biological targets . This makes this compound a valuable building block for the synthesis of novel molecules with potential investigational applications. Research into analogous imidazole and benzimidazole derivatives has demonstrated significant relevance in developing therapies for infectious diseases and oncology . As a precursor in the synthesis of more complex molecules, this compound can be utilized to develop potential inhibitors for various enzymes. Its structure offers sites for further chemical modification, allowing researchers to explore structure-activity relationships and optimize lead compounds. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C11H12N4O

Molecular Weight

216.24 g/mol

IUPAC Name

5-amino-3-benzylimidazole-4-carboxamide

InChI

InChI=1S/C11H12N4O/c12-10-9(11(13)16)15(7-14-10)6-8-4-2-1-3-5-8/h1-5,7H,6,12H2,(H2,13,16)

InChI Key

JXMZBRXAVDDAQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC(=C2C(=O)N)N

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

1. Antitumor Activity
4-Amino-1-benzyl-5-imidazolecarboxamide has been investigated for its potential as an antitumor agent. For instance, derivatives of this compound have shown promising cytotoxic activity against various cancer cell lines, including colon and breast cancers. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation .

2. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of bacterial strains. It has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria, demonstrating significant potential as an antibacterial agent . The structural modifications of the imidazole ring can enhance its efficacy, making it a candidate for further development in antimicrobial therapies.

3. Modulation of SOS Response in Bacteria
Recent studies have highlighted the ability of this compound to modulate the SOS response in bacteria, specifically targeting the LexA protein involved in DNA repair mechanisms. This modulation can sensitize bacteria to antibiotics, reducing resistance mechanisms and enhancing treatment efficacy .

Synthetic Applications

1. Building Block for Organic Synthesis
The compound serves as a versatile building block in organic synthesis, particularly in the formation of various heterocyclic compounds. Its derivatives are used in synthesizing more complex molecules that have applications across different chemical industries .

2. Efficient Synthesis Methods
Innovative synthesis methods have been developed to produce this compound efficiently. These methods often focus on reducing environmental impact and production costs while maintaining high yields. For example, recent advancements have led to one-step synthesis processes that simplify production without compromising quality .

Case Studies and Research Findings

Study Focus Findings
Wang et al. (1996)Antitumor Drug DevelopmentExplored the synthesis of derivatives leading to temozolomide, an established antitumor drug .
Qi et al. (2021)Synthesis EfficiencyDeveloped a one-step synthesis method for 5-amino-1H-imidazole-4-carboxamide with minimal environmental impact .
Mo et al. (2018)SOS Response ModulationIdentified analogs that inhibit LexA cleavage, indicating potential in antibiotic resistance modulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the N1 and C5 Positions

The biological and chemical properties of imidazole derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of 4-Amino-1-benzyl-5-imidazolecarboxamide with analogs reported in the literature:

Compound Name Substituents (N1/C5) Molecular Weight CAS Number Key Properties/Applications References
This compound N1: Benzyl; C5: Carboxamide 230.25 g/mol Not provided Enhanced lipophilicity; potential CNS activity
5-Aminoimidazole-4-carboxamide (AICA) N1: H; C5: Carboxamide 126.12 g/mol 360-97-4 Purine biosynthesis intermediate; 8-azaguanine synergist
5-Cyano-1H-imidazole-4-carboxamide hydrate N1: H; C5: Cyano + Carboxamide 150.13 g/mol 270862 (PubChem) Electron-withdrawing cyano group; altered reactivity
4-(Benzoylcarbamothioylamino)-1H-imidazole-5-carboxamide N1: Benzoylthiourea; C5: Carboxamide 289.31 g/mol 10333-86-5 Applications in catalysts and polymer synthesis
Ethyl (4R,5R)-rel-1-benzyl-5-(4-(benzylamino)phenyl)-... N1: Benzyl; C5: Complex aryl groups 595.73 g/mol 1446350-60-2 High molecular weight; potential kinase inhibition

Key Structural and Functional Differences

Lipophilicity and Bioavailability
  • The benzyl group in this compound increases its calculated logP (~1.5–2.0) compared to AICA (logP ~-1.2), suggesting improved blood-brain barrier penetration .
  • In contrast, 5-Cyano-1H-imidazole-4-carboxamide hydrate (logP ~0.5) exhibits moderate polarity due to the cyano group, limiting its CNS activity .

Pharmacological Potential and Limitations

  • This compound: The benzyl group may confer stability against metabolic degradation, but its larger size could hinder binding to enzymes like AICA riboside kinase.
  • AICA: Limited therapeutic utility alone due to rapid renal clearance but effective as an adjuvant in oncology .
  • 5-Cyano-1H-imidazole-4-carboxamide hydrate: The cyano group may confer reactivity in click chemistry or prodrug designs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Amino-1-benzyl-5-imidazolecarboxamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via functionalization of the imidazole core. A common approach involves introducing the benzyl group at the 1-position through nucleophilic substitution or coupling reactions. For example, intermediates like 5-aminoimidazole-4-carboxamide (CAS 360-97-4, a related compound) can be modified using benzyl halides in the presence of a base (e.g., KOH) . Optimization includes controlling temperature (25–60°C), solvent selection (DMF or THF), and stoichiometric ratios to minimize byproducts. Purity can be enhanced via recrystallization or column chromatography .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to verify benzyl group integration (δ 4.5–5.5 ppm for CH2_2) and carboxamide signals (δ 6.5–8.5 ppm).
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>98%) and retention time consistency .
  • Mass spectrometry (MS) : ESI-MS to confirm molecular ion peaks (theoretical m/z for C11_{11}H12_{12}N4_4O: 232.10) .

Q. What stability considerations are critical for storing this compound in laboratory settings?

  • Methodological Answer : The compound is sensitive to light, moisture, and oxidative degradation. Store in amber glass vials under inert gas (N2_2 or Ar) at −20°C. Stability studies should monitor degradation products like 5-aminoimidazole-4-carboxamide (a known dacarbazine-related impurity) using accelerated aging tests (40°C/75% RH for 4 weeks) with HPLC tracking .

Advanced Research Questions

Q. What mechanisms underlie the pharmacological activity of this compound, and how can its bioactivity be validated?

  • Methodological Answer : The imidazole-carboxamide scaffold may inhibit enzymes like adenosine deaminase or act as a prodrug (similar to temozolomide). Validate bioactivity via:

  • Enzymatic assays : Measure IC50_{50} values against target enzymes using fluorometric or colorimetric substrates.
  • Cell-based studies : Test cytotoxicity in cancer cell lines (e.g., glioblastoma U87-MG) with MTT assays, comparing efficacy to dacarbazine or temozolomide .
  • Metabolite profiling : Use LC-MS to identify active metabolites, such as 5-aminoimidazole-4-carboxamide, which may contribute to DNA alkylation .

Q. How can researchers resolve contradictions in reported data on the compound’s degradation pathways?

  • Methodological Answer : Contradictions often arise from analytical method variability. To address this:

  • Standardize protocols : Use USP reference standards (e.g., dacarbazine-related compound A) for impurity quantification .
  • Cross-validate techniques : Compare HPLC, LC-MS, and NMR data to distinguish degradation products (e.g., 4-diazo-4H-imidazole-5-carboxamide vs. 3-methyl-4-oxo derivatives) .
  • Contextualize conditions : Note differences in pH, temperature, or solvent systems that may alter degradation kinetics .

Q. What strategies are effective for establishing structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer :

  • Functional group modulation : Replace the benzyl group with substituted aryl/heteroaryl groups (e.g., 4-fluorophenyl) to assess steric/electronic effects on bioactivity .
  • Carboxamide bioisosteres : Test sulfonamide or nitrile analogs to evaluate hydrogen-bonding requirements.
  • Computational modeling : Perform DFT calculations to correlate electronic properties (HOMO/LUMO energies) with activity .

Q. How should researchers design experiments to address discrepancies in cytotoxicity data across different cell lines?

  • Methodological Answer :

  • Control variables : Standardize cell passage number, culture media, and assay incubation times.
  • Mechanistic profiling : Use RNA-seq or proteomics to identify cell line-specific resistance pathways (e.g., O6^6-methylguanine-DNA methyltransferase overexpression) .
  • Dose-response analysis : Perform high-content imaging to distinguish cytostatic vs. cytotoxic effects at varying concentrations .

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